2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO and a molecular weight of 266.55 g/mol . It is known for its unique chemical structure, which includes a trichloromethyl group and a dimethylphenyl group attached to an acetamide backbone. This compound has various applications in scientific research and industry due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 3,4-dimethylaniline with trichloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,4-dimethylaniline} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced equipment and techniques ensures efficient production while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides.
Scientific Research Applications
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function . The trichloromethyl group and the amide bond play crucial roles in these interactions, leading to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)acetamide: Similar structure but lacks the trichloromethyl group.
2,2,2-Trichloroacetamide: Contains the trichloromethyl group but lacks the dimethylphenyl group.
Uniqueness
2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide is unique due to the presence of both the trichloromethyl and dimethylphenyl groups. This combination imparts distinctive chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
18823-69-3 |
---|---|
Molecular Formula |
C10H10Cl3NO |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H10Cl3NO/c1-6-3-4-8(5-7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChI Key |
PDSOAPNQXHFOIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.